molecular formula C27H32N4O3S B2397958 N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 1286706-20-4

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No.: B2397958
CAS No.: 1286706-20-4
M. Wt: 492.64
InChI Key: YIEOCBRPLOAKKB-UHFFFAOYSA-N
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Description

The compound N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a structurally complex oxalamide derivative. Its core consists of an oxalyl diamide linker, with two distinct substituents:

  • N1: A piperidin-4-ylmethyl group substituted with a 2-(methylthio)benzyl moiety.
  • N2: A 4-oxo-pyrrolo[3,2,1-ij]quinolin-8-yl group, a bicyclic system with a tetrahydroquinoline scaffold fused to a pyrrolidone ring. This moiety is often associated with CNS activity due to its resemblance to neuroactive alkaloids .

The oxalamide linker provides hydrogen-bonding capacity, which may enhance target binding specificity.

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O3S/c1-35-23-5-3-2-4-21(23)17-30-11-8-18(9-12-30)16-28-26(33)27(34)29-22-14-19-6-7-24(32)31-13-10-20(15-22)25(19)31/h2-5,14-15,18H,6-13,16-17H2,1H3,(H,28,33)(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEOCBRPLOAKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C5C(=C3)CCN5C(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound is a novel derivative and its interaction with specific biological targets is still under investigation.

Mode of Action

It is believed to interact with its targets through the formation of hydrogen bonds, as suggested by docking results. The compound’s interaction with its targets may lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. The compound has shown significant abts and antitumor activity, suggesting that it may affect pathways related to oxidative stress and cell proliferation.

Result of Action

The compound has demonstrated significant ABTS and antitumor activity. This suggests that the compound’s action may result in the reduction of oxidative stress and inhibition of tumor cell proliferation.

Biological Activity

N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that may be beneficial in medical research and drug development.

The compound has the following chemical characteristics:

  • CAS Number : 1235390-83-6
  • Molecular Formula : C21H27N3O2S
  • Molecular Weight : 417.6 g/mol

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Anticonvulsant Activity : Some derivatives have shown effectiveness in models of seizure activity, indicating potential for treating epilepsy .
  • Antidepressant and Anxiolytic Effects : Compounds with similar structural motifs have demonstrated both antidepressant and anxiolytic properties in animal models .
  • Enzyme Inhibition : The compound may inhibit certain metabolic enzymes, which could be relevant for treating conditions like Alzheimer's disease .

The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes in the body. It may function as a modulator of neurotransmitter systems or as an inhibitor of key metabolic pathways.

Anticonvulsant Studies

A study involving N'-benzyl 2-amino acetamides demonstrated significant anticonvulsant activity with effective doses lower than traditional treatments like phenobarbital . This suggests that similar compounds could be explored for their anticonvulsant properties.

Antidepressant Activity

Research has indicated that certain benzyl-substituted compounds exhibit dual effects on the central nervous system (CNS), showing both stimulation and depression depending on the specific structure of the compound . This duality may be relevant for developing new antidepressants.

Data Summary Table

PropertyValue
CAS Number1235390-83-6
Molecular FormulaC21H27N3O2S
Molecular Weight417.6 g/mol
Anticonvulsant ED5013–21 mg/kg
Antidepressant ED50Varies by compound

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule:

Compound Name & ID N1 Substituent N2 Substituent Core Linker Notable Features
Target Compound 2-(methylthio)benzyl-piperidinylmethyl 4-oxo-pyrroloquinolin-8-yl Oxalamide Hydrophobic (methylthio) and hydrogen-bonding (oxalamide) groups
N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(4-oxo-pyrroloquinolin-8-yl)oxalamide Cyclopropylsulfonyl-piperidinylmethyl 4-oxo-pyrroloquinolin-8-yl Oxalamide Sulfonyl group enhances solubility but may reduce membrane permeability
N-(1-methyl-2-oxo-pyrroloquinolin-8-yl)butyramide Butyramide 1-methyl-2-oxo-pyrroloquinolin-8-yl Butyramide Lacks oxalamide linker; reduced hydrogen-bonding potential
Tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones Thioxothiazolidinone Hybrid pyrroloquinolinylidene Thiazolidinone Anticoagulant activity reported; divergent scaffold from oxalamides

Functional Implications of Structural Differences

  • Piperidine Substitution: The methylthio-benzyl group in the target compound likely enhances lipophilicity, favoring blood-brain barrier penetration for CNS targets . Sulfonyl groups can engage in hydrogen bonding or ionic interactions, altering target selectivity compared to hydrophobic methylthio .
  • Pyrroloquinolinone Modifications: The 4-oxo group in the target compound and may stabilize a keto-enol tautomer, influencing electronic properties and binding to enzymes like kinases or proteases.
  • Linker Chemistry :

    • Oxalamide (target and ) vs. butyramide (): Oxalamides offer two hydrogen-bonding sites, critical for interacting with polar residues in target proteins. Butyramides lack this feature, reducing affinity for targets reliant on such interactions .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the piperidine and pyrroloquinoline intermediates. Key steps include:

  • Amide Coupling: Use oxalyl chloride or EDC/HOBT for activating the oxalamide linkage. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are optimal for coupling efficiency .
  • Piperidine Functionalization: Introduce the 2-(methylthio)benzyl group via nucleophilic substitution or reductive amination under inert atmospheres (argon/nitrogen) .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (2-propanol/water mixtures) to isolate the final product .

Critical Variables:

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–25°C (coupling)Higher temps risk decomposition
SolventAnhydrous DCM/DMFPrevents hydrolysis of intermediates
CatalystPd(OAc)₂ for cross-couplingEnhances regioselectivity

Advanced: How can conflicting crystallographic and NMR data be resolved during structural confirmation?

Answer:
Discrepancies between X-ray crystallography (e.g., SHELXL refinement ) and NMR results often arise from dynamic conformations or crystal packing effects. Methodological solutions include:

  • Multi-Technique Cross-Validation:
    • Compare 2D NMR (COSY, NOESY) with crystallographic torsion angles to identify flexible regions (e.g., piperidine ring puckering) .
    • Use variable-temperature NMR to probe conformational exchange broadening .
  • Computational Refinement: Apply density functional theory (DFT) to model solution-state conformations and align with experimental NMR shifts .

Example Workflow:

Resolve crystal structure using SHELXL .

Overlay DFT-optimized structure with NMR-derived restraints (e.g., J-couplings).

Adjust dynamic averaging models in software like CNS or PHENIX .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR: Assign peaks using DEPT-135 (to distinguish CH₂/CH₃ groups) and HSQC (for C-H correlations). Key signals include:
    • Piperidine methylene protons: δ 2.5–3.5 ppm .
    • Pyrroloquinoline carbonyl: δ 170–175 ppm (13C) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via ESI+ or MALDI-TOF (e.g., [M+H]+ ion) .
  • IR Spectroscopy: Identify amide C=O stretches (~1650 cm⁻¹) and S-CH₃ vibrations (~650 cm⁻¹) .

Advanced: How can researchers design assays to elucidate the compound’s biological targets?

Answer:

  • In Vitro Screening:
    • Enzyme Inhibition Assays: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding to kinases or proteases. For example, test inhibition of Factor Xa (similar to pyrroloquinoline derivatives ).
    • Receptor Binding: Radiolabeled competitive assays (e.g., [³H]-ligand displacement for GPCRs) .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modifications to the methylthio or oxalamide groups to identify critical pharmacophores .

Key Controls:

  • Include positive controls (e.g., known inhibitors) and assess cytotoxicity (MTT assay) to rule off-target effects.

Advanced: What computational approaches predict the compound’s binding mode to therapeutic targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Glide to model interactions with targets like GABA receptors or enzymes. Prioritize docking poses with:
    • Hydrogen bonds between the oxalamide group and catalytic residues.
    • π-π stacking of the pyrroloquinoline ring with hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to validate pose retention .

Validation:

  • Compare predicted binding energies (ΔG) with experimental IC₅₀ values.

Basic: How should researchers address low yields during the final amide coupling step?

Answer:
Low yields (<40%) often stem from poor activation or steric hindrance. Mitigation strategies include:

  • Activation Reagent Optimization: Replace DCC with HATU for bulky substrates .
  • Solvent Switch: Use DMF instead of THF to enhance solubility of intermediates .
  • Stepwise Coupling: First react the piperidine intermediate with oxalyl chloride, then add the pyrroloquinoline amine .

Troubleshooting Table:

IssueSolutionEvidence
Unreacted starting materialIncrease reaction time (24–48 hr)
Hydrolysis byproductsUse molecular sieves (3Å) to scavenge H₂O

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate in HCl/NaOH (0.1 M, 37°C) and monitor degradation via HPLC .
    • Oxidative Stress: Treat with H₂O₂ (3%) and analyze by LC-MS for sulfoxide formation at the methylthio group .
  • Plasma Stability Assays: Incubate in human plasma (37°C, 24 hr) and quantify parent compound using UPLC-MS/MS .

Key Metrics:

  • Half-life (t₁/₂): >6 hr suggests suitability for in vivo studies.

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